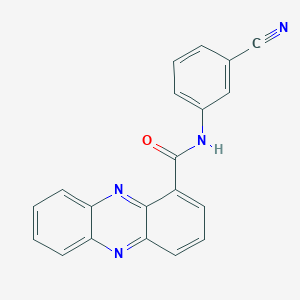
N-(3-cyanophenyl)phenazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)phenazine-1-carboxamide, also known as NPC, is a synthetic compound that belongs to the phenazine family. This group of organic compounds has been found to exhibit a wide range of biological activities. It is a phenazine derivative and is strongly antagonistic to fungal phytopathogens .
Synthesis Analysis
The biosynthesis of phenazine-1-carboxamide (PCN) has been studied extensively. The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Aplicaciones Científicas De Investigación
Antitumor Applications
Phenazine derivatives, including N-(3-cyanophenyl)phenazine-1-carboxamide, have been studied for their potential antitumor activities. For example, a study by Rewcastle et al. (1987) explored substituted phenazine-1-carboxamides, highlighting their cytotoxicity and potential as antitumor drugs due to their DNA-intercalating properties. The study found that the cytotoxicity of these compounds correlated with the electron-withdrawing power of the substituent group, indicating the significance of structural modifications in enhancing antitumor activity Rewcastle, G., Denny, W., & Baguley, B. (1987). Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. Journal of Medicinal Chemistry, 30(5), 843-851.
Antibacterial Applications
Phenazine derivatives are also known for their antibacterial properties. A study by De Logu et al. (2009) investigated N-aryl and N-heteryl phenazine-1-carboxamide derivatives for their in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. The study found that these compounds showed promising activity, suggesting their potential as agents for treating infections caused by drug-resistant M. tuberculosis strains De Logu, A., Palchykovska, L., Kostina, V., Sanna, A., Meleddu, R., Chisu, L., Alexeeva, I., & Shved, A. D. (2009). Novel N-aryl- and N-heteryl phenazine-1-carboxamides as potential agents for the treatment of infections sustained by drug-resistant and multidrug-resistant Mycobacterium tuberculosis. International Journal of Antimicrobial Agents, 33(3), 223-229.
Environmental and Agricultural Applications
Phenazine derivatives, such as phenazine-1-carboxamide (PCN), have been explored for their role in biological control against fungal phytopathogens, contributing to plant growth promotion. Enhanced biosynthesis of PCN by engineered Pseudomonas chlororaphis, for example, has been demonstrated to significantly increase PCN production, offering a sustainable approach to managing plant diseases Peng, H., Zhang, P., Bilal, M., Wang, W., Hu, H., & Zhang, X. (2018). Enhanced biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis HT66. Microbial Cell Factories, 17.
Mecanismo De Acción
Target of Action
N-(3-cyanophenyl)phenazine-1-carboxamide, a phenazine derivative, is known to exhibit strong antagonistic activity against fungal phytopathogens . The primary targets of this compound are the cellular structures of these pathogens, particularly the cell wall and cell membrane .
Mode of Action
This compound interacts with its targets by causing significant changes in the microscopic morphology of the pathogens. For instance, it has been observed that the mycelium treated with this compound produces a red secretion and exhibits progressive creeping growth . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The action of this compound results in molecular and cellular effects on the pathogens. There were 6838 DEGs under treatment, including 291 significant DEGs, of which 143 were upregulated and 148 downregulated . These changes in gene expression lead to the observed changes in the microscopic morphology of the pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, phenazine-producing bacteria are positively correlated with warmer and more arid soils and lower species diversity . This suggests that in a warming climate, the production and action of phenazine derivatives like this compound may impact the composition of the microbial communities associated with certain crops .
Direcciones Futuras
The future directions for N-(3-cyanophenyl)phenazine-1-carboxamide involve improving its production for its development as a biopesticide . This can be achieved through fermentation optimization in both shake flask and bioreactor . The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .
Análisis Bioquímico
Biochemical Properties
N-(3-cyanophenyl)phenazine-1-carboxamide interacts with several enzymes and proteins. The novel amidase PcnH initiates the degradation of this compound in Sphingomonas histidinilytica DS-9 . PcnH catalyzes the hydrolysis of the amide bond of this compound to produce phenazine-1-carboxylic acid (PCA) .
Cellular Effects
The effects of this compound on cells are primarily observed in its interactions with cellular processes. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-(3-cyanophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMJTICUBZSYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
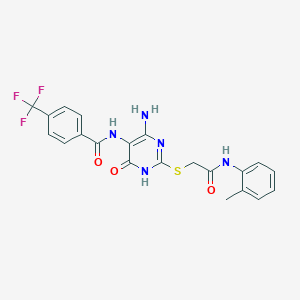
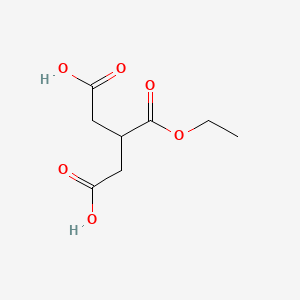

![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
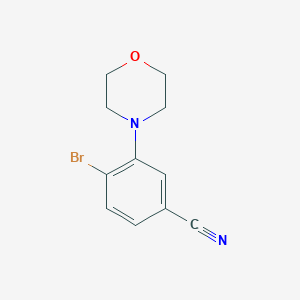



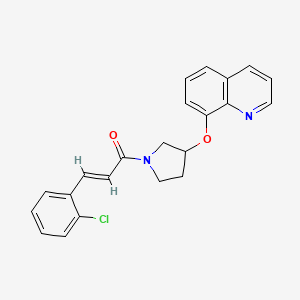
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
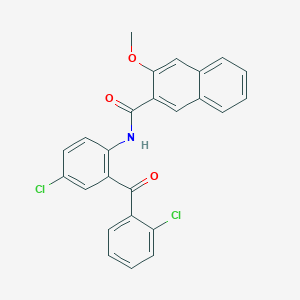

![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)

